Defensin-related cryptdin-26

Antimicrobial activity Minimum inhibitory concentration Bactericidal assay

Defensin-related cryptdin-26 (also designated Alpha-defensin 26, Defa26, or Defcr26) is a 35-residue cationic antimicrobial peptide belonging to the mouse alpha-defensin family. Unlike the six extensively characterized cryptdin isoforms (Crp1–6), cryptdin-26 was identified through computational genomic screening and its microbicidal function is annotated as 'May have microbicidal activities (By similarity)' with Protein Existence evidence at the 'Transcript level'.

Molecular Formula
Molecular Weight
Cat. No. B1577143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-related cryptdin-26
Structural Identifiers
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Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-Related Cryptdin-26 (Alpha-Defensin 26): Predicted Mouse Enteric Antimicrobial Peptide for Innate Immunity and Microbiome Research


Defensin-related cryptdin-26 (also designated Alpha-defensin 26, Defa26, or Defcr26) is a 35-residue cationic antimicrobial peptide belonging to the mouse alpha-defensin family. Unlike the six extensively characterized cryptdin isoforms (Crp1–6), cryptdin-26 was identified through computational genomic screening and its microbicidal function is annotated as 'May have microbicidal activities (By similarity)' with Protein Existence evidence at the 'Transcript level' [1]. The mature peptide sequence (LRDLGCYCRKRGCTRRERINGTCRKGHLMYTLCCL) contains the canonical alpha-defensin cysteine spacing pattern (C1–C6, C2–C4, C3–C5) and carries a predicted net charge of +8 at physiological pH [2]. The gene is located on mouse chromosome 8 (8qA2) within the cryptdin locus, spans two exons, and its RefSeq status is VALIDATED [3].

Why Generic Cryptdin Substitution Fails: Sequence-Specific Functional Divergence Within the Mouse Alpha-Defensin Family


The mouse alpha-defensin family exhibits extraordinary functional divergence despite high sequence homology, making generic substitution among cryptdin isoforms scientifically unsound. Landmark studies of cryptdins 1–6 demonstrated that even single amino acid substitutions can profoundly alter antimicrobial specificity and potency: cryptdins 2 and 3 differ only at residue 10 (Thr vs. Lys), yet cryptdin-2 lacks bactericidal activity at 10 μg/mL against E. coli ML35 while cryptdin-3 is fully active [1]. Cryptdin-4 is approximately 30-fold more potent than rabbit neutrophil defensin NP-1 in agar diffusion assays, while cryptdins 1, 2, 3, 5, and 6 are roughly equivalent to NP-1 [1]. Furthermore, under anaerobic conditions, cryptdins 2–4 display markedly divergent bactericidal profiles against facultative and obligate anaerobic bacteria, with Fusobacterium necrophorum killed only by Crp4 and not by Crps 2 or 3 [2]. Cryptdin-26 possesses a unique primary sequence distinct from all six characterized isoforms, and its antimicrobial function remains entirely predicted by homology [3][4]. Substituting any characterized cryptdin for cryptdin-26—or vice versa—therefore introduces unquantified risk of altered target specificity, potency, and regulatory behavior in experimental systems.

Cryptdin-26 Quantitative Differentiation Evidence: Sequence, Expression, and Characterization Status Versus Known Cryptdin Isoforms


Absence of Experimentally Determined Antimicrobial Activity Data for Cryptdin-26 Contrasts with Extensively Quantified Cryptdins 1–6

Cryptdin-26 has no published minimum inhibitory concentration (MIC) values, no bactericidal assay data, and no hemolytic activity data in any peer-reviewed literature or authoritative database [1]. In contrast, cryptdins 1–6 have been quantitatively characterized in multiple independent studies: cryptdins 1 and 3–6 are bactericidal at 10 μg/mL against E. coli ML35, while cryptdin-2 and rabbit NP-1 are inactive at this concentration [2]; cryptdin-4 is 30-fold more potent than NP-1 in agar diffusion assays [2]; and cryptdins 2–4 show differential bactericidal activity against S. Typhimurium, S. flexneri, E. faecalis, B. fragilis, and F. necrophorum under aerobic and anaerobic conditions [3]. The UniProt entry for cryptdin-26 explicitly annotates function as 'May have microbicidal activities (By similarity)' with Protein Existence evidence at the 'Transcript level,' confirming the absence of direct experimental confirmation [4].

Antimicrobial activity Minimum inhibitory concentration Bactericidal assay

Cryptdin-26 Tissue Expression Pattern Shows Large Intestine Predominance, Diverging from Classical Small Intestinal Cryptdins

RNA-seq expression data from the Mouse ENCODE project reveals that cryptdin-26 mRNA is predominantly expressed in the large intestine (RPKM 46.6), with substantially lower expression in the small intestine (RPKM 10.3) [1]. This expression pattern contrasts with classical Paneth cell cryptdins 1–6, which are predominantly expressed in the small intestinal crypt epithelium and are largely absent from the large intestine [2][3]. The large intestine was reported to express no authentic cryptdins but predominantly cryptdin-related sequences (CRS), making cryptdin-26's large intestinal bias an unusual feature within the family [3].

Tissue expression RNA-seq RPKM

Physicochemical Property Profile of Cryptdin-26: Net Charge, Hydrophobicity, and Protein Stability Indices

The computed physicochemical properties of cryptdin-26 reveal a highly cationic mature peptide (net charge +8 at neutral pH) with an isoelectric point of 9.61, molecular mass of 4149.98 Da, and a Boman index (protein binding potential) of -107.05 [1]. The peptide contains 10 basic residues (Arg, Lys) and only 2 acidic residues (Asp, Glu), and lacks the amino acids A, F, P, Q, S, V, and W [1]. Its hydrophobicity of -0.54 and aliphatic index of 66.86 place it in a moderately hydrophobic range among antimicrobial peptides [1]. The predicted half-life in mammalian systems is 5.5 hours [1]. While comparable data for other cryptdin isoforms exist in scattered sources, no single study has systematically compared the full physicochemical profiles of all cryptdin family members under standardized computational conditions.

Physicochemical properties Net charge Hydrophobicity Peptide stability

Orthologous Relationship to Human DEFA5 Provides Translational Rationale for Cryptdin-26 Procurement

According to the Alliance of Genome Resources, mouse cryptdin-26 (Defa26) is orthologous to human DEFA5 (defensin alpha 5), the major human Paneth cell alpha-defensin [1]. Human DEFA5 is extensively characterized with known antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and certain viruses, and transgenic expression of human DEFA5 in mice confers immunity to orally administered Salmonella typhimurium [2]. The orthology relationship is based on syntenic chromosomal location and phylogenetic analysis of the alpha-defensin gene family [3]. Notably, this orthology assignment is a genomic inference; no functional complementation or biochemical comparison between cryptdin-26 and DEFA5 has been experimentally performed.

Orthology Human DEFA5 Translational model

RefSeq VALIDATED Gene Status and Defined Genomic Structure Enable Confident Molecular Reagent Design

The Defa26 gene has a VALIDATED RefSeq status (NM_001079933), confirming that the transcript and protein-coding sequence are supported by full-length cDNA evidence [1]. The gene spans 805 base pairs on chromosome 8 (NC_000074.7:22108184–22108988) and contains two exons, consistent with the conserved alpha-defensin gene structure [1]. In contrast, several other cryptdin family members in the expanded mouse repertoire remain at PREDICTED or INFERRED RefSeq status without full cDNA validation [2]. Validated gene models enable confident design of siRNA reagents, cDNA ORF clones (commercially available from multiple vendors), and CRISPR targeting constructs [3].

Gene structure RefSeq validation siRNA design cDNA cloning

Cryptdin-26 Best-Fit Research and Procurement Application Scenarios Based on Quantitative Differentiation Evidence


Evolutionary Genomics and Comparative Phylogenetics of Mammalian Alpha-Defensin Gene Families

Cryptdin-26 is optimally suited for studies of alpha-defensin gene family evolution, diversification, and natural selection. The validated gene model and well-defined chromosomal location within the mouse cryptdin locus on chromosome 8, combined with its phylogenetic placement in the rodent enteric alpha-defensin clade as reported in cross-species comparative analyses, make it a valuable sequence for reconstructing defensin gene duplication and diversification history [1][2]. Its RefSeq VALIDATED status ensures accurate sequence representation for phylogenetic reconstruction and dN/dS selection analysis, eliminating the uncertainty associated with predicted gene models [1].

Large Intestinal Antimicrobial Peptide Biology and Colonic Innate Immunity Studies

The unique tissue expression profile of cryptdin-26—with RPKM 46.6 in large intestine vs. RPKM 10.3 in small intestine—contrasts sharply with the small-intestine-restricted expression of classical cryptdins 1–6 [1][2]. This expression bias suggests a specialized role in colonic innate immunity. Researchers investigating regional specialization of antimicrobial peptide function along the gastrointestinal tract may find cryptdin-26 a compelling candidate for expression profiling, in situ hybridization, and immunohistochemical localization studies, particularly given that the large intestine was previously reported to lack authentic cryptdins [2].

Functional De-Orphanization Studies of Predicted Antimicrobial Peptides

Cryptdin-26 represents an ideal candidate for 'de-orphanization' studies aimed at converting a predicted antimicrobial peptide into an experimentally characterized one. Its complete lack of MIC data, bactericidal assay results, or structural characterization—contrasting with the extensively quantified cryptdins 1–6—creates a clear research opportunity [1][2]. The availability of synthetic cryptdin-26 peptide from commercial vendors enables direct in vitro antimicrobial susceptibility testing, membrane permeabilization assays, and structural studies (CD spectroscopy, NMR) using established cryptdin assay protocols as positive controls (e.g., cryptdin-4 as a high-potency benchmark, cryptdin-2 as a low-activity comparator) [1][2][3].

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